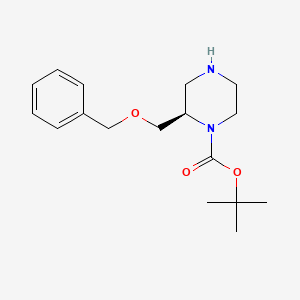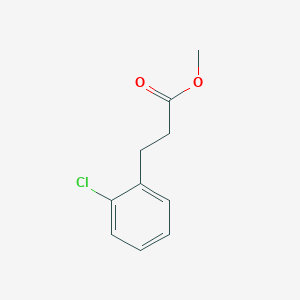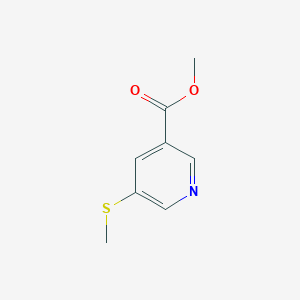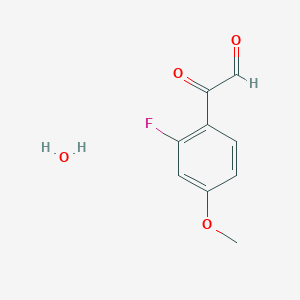![molecular formula C11H14N4S B3043198 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine CAS No. 782475-77-8](/img/structure/B3043198.png)
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine
Vue d'ensemble
Description
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through numerous methods . For instance, an effective synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidines, including this compound, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational tools are often used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo various chemical reactions. For example, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Applications De Recherche Scientifique
Anticancer Applications
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine and its derivatives have been studied extensively for their anticancer properties. For example, Devambatla et al. (2016) synthesized several 4-substituted 5-methyl-furo[2,3-d]pyrimidines, finding that some compounds showed potent microtubule depolymerizing activities and inhibited tubulin assembly. They exhibited significant antitumor effects in a xenograft model, identifying them as potential novel anticancer agents (Devambatla et al., 2016).
Similarly, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines. Certain compounds exhibited promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).
Neuroprotective and Antimicrobial Applications
Kamei et al. (2005) investigated a series of piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives for their affinity for the 5-HT1A receptor, discovering that one compound, SUN N5147, had remarkable neuroprotective activity in a cerebral artery occlusion model, suggesting potential applications in neuroprotection (Kamei et al., 2005).
Additionally, compounds derived from pyrano[2,3-d]pyrimidine demonstrated good antimicrobial activity against various microbial strains, indicating their utility as antimicrobial agents. These compounds also exhibited cytotoxic activities against different cell lines (Abd El-Sattar et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Gangjee et al. (2009) synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, targeting these enzymes for potential antitumor applications. Their findings showed that certain compounds had nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).
Mécanisme D'action
Target of Action
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a derivative of pyrimidine, which has been shown to have promising anticancer activity . The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death or preventing their proliferation .
Biochemical Pathways
The inhibition of protein kinases affects several cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These processes are crucial for the survival and proliferation of cancer cells. Therefore, disrupting these pathways can lead to the death of cancer cells or halt their growth .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes in cancer cells, leading to their death or preventing their proliferation . This can potentially lead to the shrinkage of tumors and the slowing down of cancer progression .
Orientations Futures
Thienopyrimidine derivatives, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their anticancer properties .
Propriétés
IUPAC Name |
5-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-16-11-9(8)10(13-7-14-11)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQFFKHNHLIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)




![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)




